molecular formula C12H13NO3 B281901 Methyl 4-oxo-4-(3-toluidino)-2-butenoate

Methyl 4-oxo-4-(3-toluidino)-2-butenoate

Cat. No.: B281901
M. Wt: 219.24 g/mol
InChI Key: AGAPSEQKUAYHRY-VOTSOKGWSA-N
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Description

Methyl 4-oxo-4-(3-toluidino)-2-butenoate is a β-keto ester derivative characterized by a conjugated enone system and a 3-toluidino substituent. The compound is synthesized via the reaction of p-toluidine with maleic anhydride, followed by esterification with methanol . Key analytical techniques for its characterization include IR spectroscopy (showing C=O stretching at ~1700 cm⁻¹ and N-H bending at ~1550 cm⁻¹) and ¹H NMR spectroscopy (resonances for the methyl ester at δ 3.7–3.8 ppm and aromatic protons at δ 6.5–7.2 ppm) . Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol. The compound’s reactivity is influenced by the electron-withdrawing keto group and the aromatic amine, making it a candidate for further functionalization in organic synthesis .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl (E)-4-(3-methylanilino)-4-oxobut-2-enoate

InChI

InChI=1S/C12H13NO3/c1-9-4-3-5-10(8-9)13-11(14)6-7-12(15)16-2/h3-8H,1-2H3,(H,13,14)/b7-6+

InChI Key

AGAPSEQKUAYHRY-VOTSOKGWSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C=CC(=O)OC

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

  • Structure: Replaces the methyl ester with a carboxylic acid group (C₁₁H₁₁NO₃).
  • Properties : Increased polarity due to the -COOH group, leading to higher solubility in polar solvents.
  • Applications : Used as a biochemical reagent due to its ability to chelate metal ions, unlike the methyl ester derivative .
  • Key Difference : The absence of the ester group reduces its volatility and alters its reactivity in nucleophilic acyl substitution reactions.

Methyl 2-oxo-4-phenylbut-3-enoate (CAS 6395-86-4)

  • Structure: Substitutes the 3-toluidino group with a phenyl ring (C₁₁H₁₀O₃).
  • Properties: The phenyl group enhances lipophilicity (LogP ~2.1 vs. ~1.5 for the toluidino derivative), impacting bioavailability .
  • Applications : Primarily used in flavoring agents and fragrance intermediates due to its aromatic profile .
  • Key Difference : The lack of an amine group eliminates hydrogen-bonding interactions, reducing its utility in coordination chemistry.

Mevinphos (Methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate)

  • Structure: Features a phosphate ester group (C₇H₁₃O₆P) instead of the toluidino-keto system.
  • Properties : High acute toxicity (LD₅₀ ~3–12 mg/kg in rats) due to acetylcholinesterase inhibition .
  • Applications: Broad-spectrum insecticide, now restricted due to environmental persistence .
  • Key Difference: The phosphate group introduces hydrolytic instability at alkaline pH, unlike the stable toluidino derivative.

2-Hydroxypropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]-2-butenoate (CAS 93942-72-4)

  • Structure: Contains an imidazolidinyl-ethylamino side chain and a hydroxypropyl ester (C₁₂H₁₉N₃O₅).
  • Properties : Enhanced water solubility due to the hydroxypropyl group (PSA = 109 Ų vs. 52.6 Ų for the methyl ester) .
  • Applications : Investigated for pharmaceutical applications, particularly as a prodrug for targeted drug delivery .

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